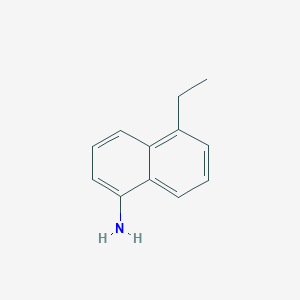

1-Amino-5-ethylnaphthalene

Description

Historical Context and Evolution of Research on Aminated Naphthalenes

The journey of naphthalene (B1677914) research began in the early 19th century. In 1819, Scottish scientist Alexander Garden first identified naphthalene, which was later characterized as a constituent of coal tar. ekb.eg Its chemical formula, C₁₀H₈, was determined by Michael Faraday in 1826. ekb.eg Initially, naphthalene's primary role was as a precursor for dyestuffs, with its derivatives, such as naphthylamines and naphthols, serving as crucial intermediates in the synthesis of vibrant dyes. britannica.com

The evolution from simple extraction and dye synthesis to complex molecular engineering marks the history of aminated naphthalenes. Early research focused on fundamental substitution reactions to introduce functional groups like amino (NH₂) and sulfonic acid (SO₃H) groups onto the naphthalene rings. britannica.com These initial studies laid the groundwork for creating a vast library of derivatives. Over time, the focus expanded beyond color chemistry to the exploration of the biological and material properties of these compounds. The development of advanced synthetic methods, such as metal-free amination and C-H activation techniques, has further revolutionized the field, allowing for the precise and efficient synthesis of highly functionalized and previously inaccessible aminated naphthalenes. researchgate.netresearchgate.net

Table 1: Key Milestones in Naphthalene Research

| Year | Discovery/Development | Significance |

|---|---|---|

| 1819 | Initial discovery of naphthalene from coal tar by Alexander Garden. ekb.eg | Identified a key chemical component of coal tar beyond its use as fuel. vedantu.com |

| 1826 | Michael Faraday determines the chemical formula (C₁₀H₈). ekb.eg | Established the fundamental molecular composition of naphthalene. |

| Late 19th-Early 20th Century | Use of naphthalene derivatives in the dye industry. britannica.com | Naphthylamines and naphthols become key intermediates for synthetic dyes. |

| Mid-20th Century | Development of various synthetic reactions (e.g., Diels-Alder). ekb.eg | Enabled more complex and controlled synthesis of substituted naphthalenes. |

| Late 20th-Early 21st Century | Emergence of naphthalene scaffolds in medicinal chemistry and materials science. mdpi.comnih.govacs.org | Discovery of broad biological activities and applications in electronics and polymers. |

| 2010s-Present | Advancement of synthetic methods like C-H functionalization and photocatalysis. researchgate.netresearchgate.net | Provides highly efficient and selective routes to novel naphthalene derivatives. |

Significance of Naphthalene Scaffolds in Advanced Chemical Sciences

The naphthalene scaffold, a fused bicyclic aromatic system, is a privileged structure in chemistry due to its unique electronic properties, relative rigidity, and ability to be functionalized at multiple positions. nih.govresearchgate.net This versatility makes it a cornerstone in both medicinal chemistry and materials science.

In medicinal chemistry, the naphthalene framework is present in numerous FDA-approved drugs. ekb.egnih.gov Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-neurodegenerative properties. mdpi.comnih.govresearchgate.netontosight.ai The lipophilic nature of the naphthalene core allows it to interact with cellular membranes and proteins, influencing various biochemical pathways. mdpi.comresearchgate.net

Table 2: Examples of Naphthalene-Based Therapeutic Agents

| Drug Name | Therapeutic Class | Significance |

|---|---|---|

| Propranolol | Beta-blocker | Used to treat hypertension and anxiety disorders. ekb.egnih.gov |

| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) | Widely used for pain and inflammation relief. ekb.egnih.gov |

| Naftifine | Antifungal | A topical agent used to treat skin infections. ekb.egmdpi.comnih.gov |

| Bedaquiline | Antitubercular | A diarylquinoline-based drug for treating multidrug-resistant tuberculosis. ekb.egnih.gov |

| Duloxetine | Antidepressant | A serotonin-norepinephrine reuptake inhibitor. ekb.egnih.gov |

In materials science, naphthalene derivatives are integral to the development of functional materials. Their conjugated π-electron systems are responsible for unique photophysical properties, making them ideal candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. acs.orggoogle.com Naphthalene diimides (NDIs), for instance, are a class of electron-deficient compounds extensively studied for their use in organic electronics, supramolecular assemblies, and artificial photosynthesis. acs.orgresearchgate.net The ability to tune the electronic and optical properties through substitution allows for the rational design of materials with specific functions. acs.org

Specific Academic Rationale and Research Gaps Pertaining to 1-Amino-5-ethylnaphthalene

While the broader families of aminonaphthalenes and alkylnaphthalenes are well-studied, the specific isomer this compound (CAS No. 2307489-11-6) has received significantly less direct academic attention. chemsrc.com Its research landscape is primarily defined by its relationship to more explored compounds and the potential questions this raises.

The academic rationale for studying this compound stems from the principle of structure-property relationships. The introduction of an amino group and an ethyl group at the 1 and 5 positions, respectively, creates a unique substitution pattern that is expected to influence its chemical, physical, and biological properties. For example, research on amino-substituted naphthalene sulfonic acids has shown that the position of the amino group significantly affects electrocatalytic activity. ajol.info Similarly, the biodegradation pathways of alkylated naphthalenes are of significant environmental interest, with studies on 1-ethylnaphthalene (B72628) revealing complex metabolic transformations. researchgate.net

The primary research gap is the lack of dedicated studies on the synthesis, characterization, and application of this compound. While its synthesis can be inferred from general chemical principles, such as the reduction of a corresponding vinyl or nitro derivative, optimized and scalable synthetic routes are not well-documented in peer-reviewed literature. rsc.org Furthermore, there is a scarcity of data on its:

Photophysical properties: Detailed analysis of its absorption, fluorescence, and potential as a fluorophore is missing.

Biological activity: Screening for potential medicinal applications has not been reported.

Material applications: Its utility as a monomer for polymers or as a building block in supramolecular chemistry remains unexplored.

This knowledge gap presents an opportunity for foundational research to synthesize this compound, thoroughly characterize its properties, and explore its potential applications, thereby filling a small but distinct void in the vast tapestry of naphthalene chemistry.

Overview of Major Research Themes and Methodological Approaches for Substituted Naphthalenes

The academic exploration of substituted naphthalenes is driven by several major themes, each employing a sophisticated set of methodological approaches.

Key Research Themes:

Novel Synthetic Methodologies: A primary focus is the development of efficient, selective, and environmentally benign methods to construct the naphthalene core and introduce functional groups. researchgate.netcsir.co.zarsc.org This includes transition-metal-catalyzed cross-coupling, C-H activation/annulation, and photocatalytic reactions. researchgate.netresearchgate.net

Medicinal Chemistry and Drug Discovery: This theme involves the synthesis of naphthalene derivatives and the evaluation of their biological activities to identify new therapeutic leads. Structure-activity relationship (SAR) studies are crucial for optimizing potency and reducing toxicity. mdpi.com

Materials Science: Research in this area centers on designing and synthesizing naphthalene-based molecules with specific optical, electronic, or self-assembly properties for applications in electronics, photonics, and sensor technology. acs.orgrsc.orgnih.gov

Supramolecular Chemistry: This involves using naphthalene units as building blocks for larger, non-covalently linked architectures like rotaxanes, catenanes, and molecular containers. researchgate.netrsc.org

Environmental Chemistry: This theme investigates the fate, transport, and biodegradation of naphthalene and its alkylated derivatives, which are common environmental contaminants from petroleum sources. researchgate.netfrontiersin.org

Methodological Approaches: The tools used to advance these research themes are diverse and span synthesis, characterization, and theoretical modeling.

Table 3: Common Methodologies in Substituted Naphthalene Research

| Methodology | Application | Examples |

|---|---|---|

| Organic Synthesis | Creation of novel naphthalene derivatives. | Diels-Alder reaction, Friedel-Crafts acylation, C-H amination, Annulation reactions. ekb.egresearchgate.netresearchgate.net |

| Spectroscopy | Structural elucidation and property analysis. | Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible, and Fluorescence Spectroscopy. nih.gov |

| Crystallography | Determination of three-dimensional molecular structure. | Single-crystal X-ray diffraction. nih.gov |

| Electrochemistry | Investigation of redox properties. | Cyclic Voltammetry (CV) is often used for NDI derivatives and potential catalysts. acs.orgajol.info |

| Computational Chemistry | Prediction of properties and reaction mechanisms. | Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate electronic structure, HOMO-LUMO gaps, and optical spectra. nih.govsamipubco.com |

| Biological Assays | Evaluation of therapeutic potential. | In vitro screening against cancer cell lines, antimicrobial activity assays. mdpi.comontosight.ai |

These integrated approaches, combining synthesis, empirical testing, and theoretical prediction, are essential for advancing the understanding and application of substituted naphthalenes like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

5-ethylnaphthalen-1-amine |

InChI |

InChI=1S/C12H13N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3-8H,2,13H2,1H3 |

InChI Key |

RGGPKQGJGLIABM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC=C(C2=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 5 Ethylnaphthalene and Its Precursors

Classical and Established Synthetic Routes to the Naphthalene (B1677914) Core

Traditional approaches to the synthesis of 1-Amino-5-ethylnaphthalene rely on well-established reactions in organic chemistry, primarily focusing on the stepwise functionalization of the naphthalene nucleus.

Electrophilic Aromatic Substitution Strategies for Ethylnaphthalene Precursors

The initial step in the classical synthesis is the introduction of the ethyl group onto the naphthalene ring. A common and effective method for this is the Friedel-Crafts acylation, followed by a reduction reaction. wikipedia.orgsigmaaldrich.com

The Friedel-Crafts acylation of naphthalene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), typically yields a mixture of acylated products. libretexts.org The reaction conditions can be optimized to favor the formation of 1-propionylnaphthalene. The subsequent reduction of the keto group to a methylene (B1212753) group is classically achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.orgyoutube.comannamalaiuniversity.ac.inorganic-chemistry.orgucla.edu The Clemmensen reduction is particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in This two-step sequence provides a reliable route to 1-ethylnaphthalene (B72628). To obtain the desired 5-ethylnaphthalene precursor, starting from naphthalene, a multi-step synthesis involving ring formation strategies is often necessary to ensure the correct substitution pattern, as direct electrophilic substitution on naphthalene predominantly occurs at the 1-position.

Table 1: Comparison of Reduction Methods for Acylnaphthalenes

| Reduction Method | Reagents | Conditions | Advantages | Disadvantages |

| Clemmensen Reduction | Zn(Hg), HCl | Acidic | Effective for aryl ketones | Substrate must be stable to strong acid |

| Wolff-Kishner Reduction | H₂NNH₂, KOH/NaOH | Basic, high temp. | Suitable for acid-sensitive substrates | Requires high temperatures, not suitable for base-sensitive substrates |

Nitration and Subsequent Reduction for Amino Group Introduction

With the 5-ethylnaphthalene precursor in hand, the next critical step is the introduction of the amino group at the 1-position. The most common classical approach involves the nitration of the naphthalene ring, followed by the reduction of the resulting nitro group.

Nitration of naphthalene derivatives is a well-studied electrophilic aromatic substitution. The reaction of 5-ethylnaphthalene with a mixture of nitric acid and sulfuric acid leads to the introduction of a nitro (-NO₂) group. The directing effect of the ethyl group (an ortho-, para-director) and the inherent reactivity of the naphthalene ring system will influence the position of nitration. While a mixture of isomers is possible, conditions can be optimized to favor the formation of 1-nitro-5-ethylnaphthalene. mdpi.comyoutube.com The regioselectivity of naphthalene nitration can be influenced by the choice of nitrating agent and reaction conditions, with some studies showing high selectivity for the alpha-position. mdpi.comyoutube.com

Once the nitro group is in place, it can be readily reduced to the primary amine (-NH₂) using various reducing agents. Standard methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in HCl). This reduction step is typically high-yielding and leads to the formation of this compound.

Regioselective Functionalization of the Naphthalene Nucleus

Achieving the desired 1,5-substitution pattern on the naphthalene core is a key challenge. Classical methods often rely on the inherent directing effects of the substituents already present on the ring. For instance, in the nitration of 1-ethylnaphthalene, the ethyl group directs incoming electrophiles to the ortho and para positions (2, 4, and 5). However, the kinetic and thermodynamic control of the reaction can lead to different product distributions.

To achieve higher regioselectivity, more controlled synthetic strategies are often employed. This can involve the use of blocking groups to prevent reaction at certain positions or the construction of the naphthalene ring from a precursor that already contains the desired substitution pattern. While direct functionalization can be challenging to control, a deep understanding of the electronic and steric effects of substituents on the naphthalene ring is crucial for predicting and controlling the outcome of electrophilic substitution reactions.

Modern and Sustainable Synthetic Approaches for this compound

Contemporary synthetic chemistry has seen a shift towards more efficient, selective, and sustainable methods. For the synthesis of this compound, this translates to the use of transition metal-catalyzed reactions that allow for more direct and atom-economical transformations.

Transition Metal-Catalyzed Coupling Reactions for Naphthalene Functionalization

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds. In the context of this compound synthesis, these methods provide powerful alternatives to classical nitration and reduction sequences.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.

To apply this methodology to the synthesis of this compound, a suitable precursor such as 1-bromo-5-ethylnaphthalene would be required. This precursor can be synthesized through the regioselective halogenation of 5-ethylnaphthalene. The subsequent Buchwald-Hartwig amination would involve coupling 1-bromo-5-ethylnaphthalene with an ammonia (B1221849) surrogate, as the direct use of ammonia can be challenging. wikipedia.org Several ammonia equivalents have been developed for this purpose, including benzophenone (B1666685) imine and silylamides, which are later hydrolyzed to yield the primary amine. organic-chemistry.org

The catalytic cycle of the Buchwald-Hartwig amination typically involves a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Role | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | XPhos, SPhos, BINAP, DPPF |

| Base | Activates the amine and facilitates reductive elimination | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Ammonia Surrogate | Source of the -NH₂ group | Benzophenone imine, LiN(SiMe₃)₂, NH₃ (aqueous) |

The use of aryl triflates, which can be prepared from the corresponding phenols, as coupling partners in Buchwald-Hartwig amination has also been well-established, offering an alternative route to aryl amines. berkeley.eduorganic-chemistry.orgorganic-chemistry.orgwiley-vch.de This modern approach offers a more direct and often milder route to the target molecule compared to the classical nitration and reduction sequence, potentially avoiding the use of harsh and hazardous reagents.

Suzuki–Miyaura and Stille Coupling Strategies for Ethyl Group Introduction

The introduction of the ethyl group onto the naphthalene core is a key step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful methods for the formation of carbon-carbon bonds and are widely applicable to aromatic systems.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of an ethylnaphthalene precursor, this could involve the coupling of a bromo- or trifluoromethanesulfonyloxy-naphthalene with an ethylboronic acid or its ester. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. The chemoselectivity of Suzuki-Miyaura reactions on substrates with multiple reactive sites, such as bromo-trifluoromethanesulfonyloxy-naphthalenes, has been demonstrated to be excellent, often favoring reaction at the bromide position.

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for an organic halide or triflate, also catalyzed by palladium. This reaction is highly versatile with very few limitations on the nature of the organic groups being coupled. A potential route to an ethylnaphthalene precursor would involve the reaction of a halo-naphthalene with an ethyl-substituted organostannane. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds used.

Below is a hypothetical comparison of these two methods for the synthesis of a 5-ethylnaphthalene precursor from 1-bromo-5-nitronaphthalene.

| Reaction | Typical Reagents | Catalyst/Base | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ethylboronic acid, 1-Bromo-5-nitronaphthalene | Pd(PPh3)4 / K2CO3 | Low toxicity of boron reagents, mild reaction conditions. | Potential for protodeboronation of the organoboron reagent. |

| Stille Coupling | Ethyltributylstannane, 1-Bromo-5-nitronaphthalene | Pd(PPh3)4 | Organostannanes are stable and the reaction is tolerant of many functional groups. | High toxicity of organotin compounds and byproducts. |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

A key principle of green chemistry is the reduction or elimination of solvents, which account for a significant portion of the waste in chemical synthesis. Solvent-free reactions , often facilitated by microwave irradiation or solid-phase catalysts, can lead to shorter reaction times, higher yields, and simplified work-up procedures. For the synthesis of this compound, a potential solvent-free step could be the amination of a suitable precursor. For instance, reductive amination reactions have been successfully carried out under solvent-free conditions.

Mechanochemistry , or grindstone chemistry, utilizes mechanical force, such as ball milling, to induce chemical reactions in the absence of a solvent. This technique has been successfully applied to a variety of organic transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions for the synthesis of core-functionalized naphthalene diimides. nih.gov A mechanochemical approach could potentially be employed for either the ethylation or the amination step in the synthesis of this compound, significantly reducing the environmental impact of the process.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. While this compound itself is not chiral, biocatalysis could be relevant for the synthesis of chiral analogues or for selective functionalization of the naphthalene ring. For instance, enzymes have been used for the biocatalytic aromaticity-breaking epoxidation of naphthalene, followed by nucleophilic ring-opening to yield non-racemic trans-disubstituted cyclohexadiene derivatives. nih.govacs.org Furthermore, engineered amine dehydrogenases have been developed for the asymmetric reductive amination of ketones to produce chiral amines. researchgate.net Such biocatalytic methods could be explored for the synthesis of optically active derivatives of this compound, should the need for such compounds arise.

Flow Chemistry Applications in Continuous Synthesis of this compound

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages including enhanced safety, better process control, and scalability. umontreal.canih.govresearchgate.net A multi-step synthesis of this compound could be designed as a continuous flow process.

A hypothetical flow synthesis could involve the following sequence:

Nitration: A solution of ethylnaphthalene is continuously mixed with a nitrating agent in a microreactor, allowing for precise control of the reaction temperature and time, which is crucial for regioselectivity and safety.

Reduction: The output stream containing the nitro-ethylnaphthalene is then passed through a packed-bed reactor containing a hydrogenation catalyst (e.g., Pd/C) under a stream of hydrogen gas to reduce the nitro group to an amine.

Purification: The crude product stream could then be subjected to in-line purification techniques, such as liquid-liquid extraction or chromatography, to isolate the final this compound product.

This integrated approach minimizes manual handling of intermediates and allows for a more efficient and potentially safer manufacturing process. mdpi.comthieme-connect.de

Asymmetric and Stereoselective Synthesis of Chiral this compound Analogues (if applicable)

As this compound is an achiral molecule, this section is not directly applicable. However, the principles of asymmetric and stereoselective synthesis would be crucial for the preparation of chiral analogues. Chiral amines are significant components in many pharmaceuticals and bioactive compounds. nih.gov

Should a chiral analogue of this compound be desired, for instance, where the ethyl group is replaced by a substituent that introduces a stereocenter, enantioselective catalysis would be a key strategy.

For the formation of a chiral C-C bond, asymmetric versions of cross-coupling reactions could be employed, using chiral ligands on the metal catalyst to induce enantioselectivity.

Chiral Auxiliary-Mediated Synthetic Pathways

The introduction of chirality into a molecule is a frequent requirement for the synthesis of pharmacologically active compounds and specialized materials. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration. Once the desired chirality is established, the auxiliary is removed. While specific literature on the chiral auxiliary-mediated synthesis of this compound is not extensively detailed, established methodologies for the asymmetric synthesis of related aminonaphthalenes and their precursors can be extrapolated.

A plausible strategy involves the asymmetric reduction of a suitable precursor, such as a 1-imino-5-ethylnaphthalene derivative, or the asymmetric alkylation of a naphthalene-based precursor. For instance, a well-established chiral auxiliary, such as a derivative of (S)-proline or a chiral oxazolidinone, could be appended to the precursor molecule.

Hypothetical Asymmetric Reduction Route:

In a hypothetical pathway, 5-ethylnaphthalen-1-amine could be acylated with a chiral auxiliary, followed by a diastereoselective reduction of the resulting imine. The choice of reducing agent is critical in achieving high diastereoselectivity.

| Step | Reaction | Chiral Auxiliary Example | Reducing Agent | Expected Outcome |

| 1 | Acylation of 5-ethylnaphthalen-1-amine | (S)-(-)-2-Acetoxymandelic acid | - | Formation of a chiral amide |

| 2 | Imine formation | - | - | Conversion to the corresponding imine |

| 3 | Diastereoselective Reduction | Sodium borohydride, L-selectride | Chiral auxiliary directs hydride attack | Formation of a diastereomerically enriched amine |

| 4 | Auxiliary Removal | Acid or base hydrolysis | - | Cleavage to yield the chiral this compound |

Detailed Research Findings:

Research on related aromatic amines has demonstrated that the use of chiral phosphine ligands in combination with a metal catalyst can facilitate asymmetric hydrogenation of enamides, which are precursors to chiral amines. This approach often provides high enantiomeric excess (ee). For example, a precursor like N-(5-ethylnaphthalen-1-yl)acetamide could potentially be hydrogenated using a rhodium or ruthenium catalyst complexed with a chiral bisphosphine ligand such as BINAP. This would generate the chiral N-acetyl-1-amino-5-ethylnaphthalene, which can then be deprotected to yield the desired chiral amine.

The efficiency of these methods is highly dependent on the specific substrate, catalyst system, and reaction conditions. Optimization of solvent, temperature, and pressure is crucial to maximize both yield and enantioselectivity.

Impurity Profiling and Control in the Synthetic Products of this compound

Impurity profiling is a critical aspect of chemical process development, ensuring the safety and efficacy of the final product. The synthesis of this compound can generate various impurities, including starting materials, intermediates, by-products, and degradation products.

Potential Impurities in the Synthesis of this compound:

| Impurity Type | Potential Compound Name | Origin |

| Starting Material | 5-Ethylnaphthalen-1-ol | Incomplete amination reaction |

| Isomeric Impurity | 1-Amino-8-ethylnaphthalene | Non-selective nitration of ethylnaphthalene |

| Over-alkylation Product | 1-Amino-5,X-diethylnaphthalene | Further ethylation of the naphthalene ring |

| By-product | 5-Ethylnaphthalen-1-yl-acetamide | Incomplete hydrolysis of an acetylated intermediate |

| Reagent-related | Residual palladium catalyst | From a cross-coupling step |

Control Strategies:

Controlling these impurities requires a multi-faceted approach throughout the synthetic process.

Raw Material Control: Ensuring the purity of starting materials, such as ethylnaphthalene, is the first line of defense.

Process Optimization: Fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry can minimize the formation of by-products. For instance, in a nitration-reduction sequence to introduce the amino group, controlling the nitration conditions is key to preventing the formation of dinitro- and other isomeric impurities.

Purification Techniques: Robust purification methods are essential to remove any impurities that are formed. Techniques such as recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC) can be employed to achieve the desired purity.

In-process Controls: Implementing analytical checks at various stages of the synthesis allows for the early detection and remediation of any deviations that could lead to impurity formation.

Detailed Research Findings:

Studies on the synthesis of related aromatic amines often highlight the challenges associated with controlling isomeric impurities. For example, in the sulfonation of naphthalene, the ratio of the 1- and 2-isomers is highly dependent on the reaction temperature. A similar principle applies to the synthesis of this compound, where the directing effects of the ethyl group can lead to the formation of other isomers during electrophilic substitution reactions. The use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is indispensable for the accurate identification and quantification of these impurities, enabling the development of effective control strategies.

Advanced Spectroscopic and Structural Characterization of 1 Amino 5 Ethylnaphthalene in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Amino-5-ethylnaphthalene, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region would show a complex pattern of signals for the naphthalene (B1677914) ring protons. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The amino (-NH2) protons would likely appear as a broad singlet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms. The naphthalene ring would show multiple signals in the aromatic region. The ethyl group would have two distinct signals for the methylene and methyl carbons. The carbon atom attached to the amino group would also have a characteristic chemical shift.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values and would require experimental verification.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | broad singlet | ~145-150 |

| Naphthalene H | 7.0 - 8.0 (multiplets) | - |

| Naphthalene C | 110 - 140 | - |

| Ethyl -CH₂- | ~2.7 (quartet) | ~25-30 |

| Ethyl -CH₃ | ~1.3 (triplet) | ~10-15 |

To unambiguously assign the proton and carbon signals and to confirm the structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be crucial for confirming the connectivity within the ethyl group and for assigning the protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton and carbon signals of the ethyl group and the C-H bonds of the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in establishing the connectivity between the ethyl group and the naphthalene ring, and in confirming the substitution pattern of the entire molecule.

Solid-state NMR (ssNMR) would be employed to study the structure and dynamics of this compound in its solid form. This technique can provide information about the packing of molecules in a crystal lattice and can distinguish between different crystalline forms (polymorphs) or amorphous states.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition.

Electrospray ionization (ESI) is a soft ionization technique that would be used to generate the molecular ion of this compound with minimal fragmentation. The high-resolution measurement of this molecular ion would provide a very accurate mass, which could be used to confirm the molecular formula C₁₂H₁₃N.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the ethyl group or cleavage of the naphthalene ring system.

A hypothetical data table for expected HRMS fragmentation is presented below. These are predicted fragments and would need to be confirmed by experimental data.

Interactive Table: Predicted HRMS Fragmentation for this compound

| m/z (Fragment) | Proposed Structure/Loss |

| [M+H]⁺ | Intact molecule |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-C₂H₅]⁺ | Loss of an ethyl radical |

Further research is required to generate and publish the specific spectroscopic data for this compound to enable a complete and detailed characterization as outlined.

X-ray Crystallographic Analysis for Solid-State Structure Determination

Anticipated Crystallographic Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P2₁/n, or similar centrosymmetric space group |

| a (Å) | ~13-16 |

| b (Å) | ~4-6 |

| c (Å) | ~15-18 |

| β (°) | ~100-110 (for monoclinic) |

| Z (molecules/cell) | 4 |

Note: This table is predictive and based on data from analogous naphthalene derivatives.

The crystal packing of this compound will be governed by a combination of intermolecular forces. The primary interactions anticipated are:

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor. It is expected to form intermolecular N-H···N hydrogen bonds, creating chains or dimeric motifs within the crystal lattice. This is a common feature in the crystal structures of aminonaphthalenes.

π-π Stacking: The planar naphthalene rings are prone to π-π stacking interactions, which are a significant stabilizing force in the crystals of many polycyclic aromatic hydrocarbons. nih.govarxiv.org These interactions are characterized by face-to-face arrangements of the aromatic rings, often in a slipped-parallel or T-shaped orientation. nsf.gov In the case of this compound, slipped-stack arrangements are likely, with interplanar distances around 3.5 Å. nih.gov

The interplay of these interactions will dictate the final crystal packing motif. It is plausible that the molecules will form layered structures, with the hydrogen-bonded networks in one plane and the π-π stacking interactions organizing these planes into a three-dimensional architecture.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides a detailed fingerprint of the functional groups and skeletal structure of a molecule. The FTIR and Raman spectra of this compound can be predicted by analyzing the spectra of 1-aminonaphthalene and 1-ethylnaphthalene (B72628). ias.ac.innist.gov

The key functional groups in this compound each give rise to characteristic vibrational frequencies.

Amino (-NH₂) Group: The amino group will exhibit symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. pressbooks.pub An N-H scissoring (bending) mode is expected around 1600 cm⁻¹. ias.ac.in

Ethyl (-CH₂CH₃) Group: The ethyl group will show C-H stretching vibrations in the 2850-2960 cm⁻¹ range. pressbooks.pub C-H bending modes for the methyl and methylene groups will appear in the 1375-1465 cm⁻¹ region.

Naphthalene Core: The aromatic C-H stretching vibrations of the naphthalene ring are expected just above 3000 cm⁻¹, typically around 3050 cm⁻¹. niscpr.res.in The characteristic C=C stretching vibrations of the aromatic rings will produce a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often intense in the IR spectra of aromatic compounds, will be present in the 700-900 cm⁻¹ range. researchgate.net

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | 3400 - 3500 | Amino |

| Symmetric N-H Stretch | 3300 - 3400 | Amino |

| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene Ring |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 2960 | Ethyl Group |

| N-H Scissoring (Bending) | 1600 - 1630 | Amino |

| Aromatic C=C Stretch | 1400 - 1600 | Naphthalene Ring |

| Aliphatic C-H Bending (CH₃, CH₂) | 1375 - 1465 | Ethyl Group |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Naphthalene Ring |

Note: This table is predictive and based on data from analogous naphthalene derivatives.

While the naphthalene core is rigid, the ethyl and amino groups have rotational degrees of freedom. Low-frequency vibrational modes, typically below 400 cm⁻¹, are sensitive to these conformational changes. In principle, different rotational conformers (rotamers) of the ethyl and amino groups could be identified by the presence of distinct peaks in the low-frequency region of the Raman or far-IR spectrum, especially in low-temperature matrix isolation studies. However, at room temperature, it is likely that these conformers would be in rapid equilibrium, leading to broadened bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the π→π* transitions of the naphthalene chromophore, modified by the electronic effects of the amino and ethyl substituents.

The electronic spectrum of naphthalene exhibits two main absorption bands in the near-UV region. The introduction of an amino group, a strong electron-donating group, causes a significant red shift (bathochromic shift) of these absorption bands due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. tandfonline.com The ethyl group, being a weakly electron-donating alkyl group, will induce a smaller red shift.

The combined effect of both substituents is expected to result in absorption maxima at longer wavelengths than either 1-aminonaphthalene or 1-ethylnaphthalene. The spectrum will likely show two distinct electronic transitions, analogous to the ¹Lₐ and ¹Lₑ bands in naphthalene. tandfonline.com

Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| S₀ → S₁ (¹Lₑ type) | ~330 - 350 | ~5,000 - 8,000 |

| S₀ → S₂ (¹Lₐ type) | ~280 - 300 | ~8,000 - 12,000 |

| S₀ → S₃ | ~220 - 240 | ~40,000 - 60,000 |

Note: This table is predictive and based on data from analogous naphthalene derivatives. aanda.orgaanda.orgresearchgate.net

The electronic transitions are π→π* in nature, involving the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. The amino group's lone pair participation enhances the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap and shifting the absorption to longer wavelengths.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral derivatives are obtained)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the characterization of chiral molecules. While this compound itself is not chiral, chiral derivatives can be synthesized, and their enantiomeric purity and absolute configuration can be investigated using CD spectroscopy. The introduction of a chiral center, often through derivatization of the amino group, can induce chirality in the molecule, making it amenable to CD analysis.

The synthesis of chiral derivatives of this compound can be achieved through various synthetic routes. For instance, the amino group can be reacted with a chiral reagent, such as a chiral acid chloride or a chiral isocyanate, to form a chiral amide or urea (B33335) derivative, respectively. Alternatively, a chiral auxiliary can be employed to direct an asymmetric synthesis, leading to the formation of a single enantiomer of a derivative.

Once a chiral derivative is obtained, CD spectroscopy can be utilized to distinguish between its enantiomers. Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in distinct CD spectra. The CD spectrum provides information about the stereochemistry of the molecule and can be used to determine the enantiomeric excess (ee) of a sample. High-resolution spectroscopic studies on related chiral naphthalene derivatives, such as 1-(1-naphthyl)ethylamine, have demonstrated the sensitivity of CD spectra to the conformational structure of the molecule, highlighting the importance of conformational analysis in interpreting CD data nist.gov.

The application of CD spectroscopy to chiral derivatives of this compound would involve dissolving the sample in a suitable solvent and measuring its differential absorption of left and right circularly polarized light over a range of wavelengths. The resulting spectrum, with its characteristic positive and negative bands, would serve as a fingerprint for a particular enantiomer. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of the different enantiomers, aiding in the assignment of the absolute configuration dtu.dk.

Illustrative Data Table for Circular Dichroism of a Chiral Derivative:

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| 320 | +5.2 |

| 300 | +8.9 |

| 285 | +3.1 |

| 270 | -4.5 |

| 250 | -12.7 |

| 235 | +20.3 |

| 220 | -8.1 |

This is a hypothetical data table for illustrative purposes, based on typical CD spectra of chiral naphthalene derivatives.

Advanced hyphenated techniques (e.g., GC-IR, LC-NMR) for complex mixture analysis.

In many research contexts, this compound may be present as a component within a complex mixture, such as a reaction mixture, an environmental sample, or a biological matrix. The analysis of such mixtures requires powerful separation techniques coupled with information-rich detection methods. Advanced hyphenated techniques, which combine a separation method with a spectroscopic technique, are ideally suited for this purpose.

Gas Chromatography-Infrared Spectroscopy (GC-IR)

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that combines the high-resolution separation capabilities of gas chromatography with the structural information provided by infrared spectroscopy . In GC-IR analysis, the components of a volatile mixture are separated on a GC column and then passed through a light pipe in an IR spectrometer. As each component elutes from the column, its IR spectrum is recorded in real-time.

The application of GC-IR to a complex mixture containing this compound would allow for its separation from other components and its unambiguous identification based on its unique vibrational spectrum. The IR spectrum provides information about the functional groups present in the molecule, such as the N-H stretching vibrations of the amino group and the characteristic aromatic C-H and C=C stretching vibrations of the naphthalene ring system. This technique is particularly useful for distinguishing between isomers that may have similar retention times but different IR spectra. The analysis of aromatic amines using GC with various derivatization methods has been extensively studied, and these approaches can be applied to enhance the volatility and chromatographic behavior of this compound if necessary nih.govresearchgate.net.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

For non-volatile or thermally labile mixtures, Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a powerful alternative. This technique couples the separation power of high-performance liquid chromatography (HPLC) with the unparalleled structural elucidation capabilities of nuclear magnetic resonance (NMR) spectroscopy. In an LC-NMR experiment, the effluent from the HPLC column is directed into an NMR flow cell, where the NMR spectra of the separated components are acquired.

The analysis of a complex mixture containing this compound by LC-NMR would provide detailed structural information for this compound and other components in the mixture. Both ¹H and ¹³C NMR spectra can be obtained, providing a wealth of information about the chemical environment of each atom in the molecule. This allows for the confirmation of the substitution pattern on the naphthalene ring and the identification of the ethyl and amino groups. Two-dimensional NMR experiments, such as COSY and HSQC, can also be performed in an LC-NMR setup to further elucidate the connectivity of the atoms. NMR-based metabolomics studies on naphthalene and its derivatives have demonstrated the utility of this technique in complex biological matrices nih.gov.

Illustrative Data Table for a Hyphenated Technique Analysis:

| Analytical Technique | Retention Time/Chemical Shift | Key Diagnostic Signal |

| GC-IR | Retention Time: 12.5 min | IR Bands: 3450, 3360 cm⁻¹ (N-H stretch); 3050 cm⁻¹ (aromatic C-H stretch); 1620, 1580 cm⁻¹ (aromatic C=C stretch) |

| LC-¹H NMR | Retention Time: 8.2 min | ¹H NMR (CDCl₃, δ): 7.8-7.2 (m, 6H, Ar-H), 4.1 (s, 2H, NH₂), 2.8 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) |

| LC-¹³C NMR | Retention Time: 8.2 min | ¹³C NMR (CDCl₃, δ): 145.2, 134.8, 128.7, 126.5, 125.8, 124.3, 123.9, 122.1, 118.6, 109.8 (Ar-C), 28.9 (CH₂), 15.6 (CH₃) |

This is a hypothetical data table for illustrative purposes, based on expected spectroscopic data for this compound.

Lack of Specific Research Data Hinders Computational Analysis of this compound

A thorough investigation into the computational and theoretical chemistry of this compound reveals a significant gap in publicly available research. Despite extensive searches for scholarly articles and data, no specific computational studies detailing the electronic structure, energetics, reactivity, or reaction mechanisms for this particular compound could be located.

Computational chemistry, a field that utilizes computer simulations to analyze chemical problems, heavily relies on methods like Density Functional Theory (DFT) to predict molecular properties. These methods are instrumental in understanding the geometry, stability, and electronic characteristics of molecules. Key areas of investigation in this field include:

Quantum Chemical Calculations: These are used to determine the electronic structure and energy of a molecule. This involves analyzing molecular geometry, stability, and the distribution of electrons.

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Electrostatic Potential Surfaces: These maps illustrate the charge distribution on a molecule, highlighting electron-rich and electron-deficient regions, which are key to predicting intermolecular interactions.

Spectroscopic Property Prediction: Computational methods can forecast spectroscopic data, such as NMR chemical shifts, vibrational frequencies (IR), and UV-Visible absorption spectra, which are vital for compound identification and characterization.

Reaction Mechanism Elucidation: Theoretical studies can map out potential reaction pathways, identify transition states, and calculate activation energies, providing deep insights into how chemical reactions occur.

Without dedicated research on this compound, it is not possible to provide scientifically accurate data or a detailed analysis for the requested topics. The generation of data tables, detailed research findings, and elucidation of reaction pathways are contingent upon the existence of foundational computational studies. As such, a comprehensive article on the computational and theoretical chemistry of this compound cannot be produced at this time.

Computational and Theoretical Chemistry Studies of 1 Amino 5 Ethylnaphthalene

Reaction Mechanism Studies and Transition State Analysis

Solvent Effects on Reaction Energetics and Kinetics

The chemical environment, particularly the solvent, plays a crucial role in dictating the energetics and kinetics of chemical reactions. For a molecule like 1-Amino-5-ethylnaphthalene, with both a polar amino group and a nonpolar ethylnaphthalene core, solvent effects are expected to be significant. Computational chemistry provides powerful tools to investigate these effects at a molecular level, typically using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and is often used to calculate the free energy of solvation, which can then be incorporated into the potential energy surface of a reaction. For reactions involving this compound, such as N-alkylation or electrophilic aromatic substitution, the polarity of the solvent would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate. For instance, a reaction proceeding through a polar transition state would be significantly faster in a polar solvent like dimethyl sulfoxide (DMSO) compared to a nonpolar solvent like hexane.

Explicit solvent models involve including a number of individual solvent molecules in the quantum mechanical or molecular mechanics calculation. This method is more computationally intensive but can provide detailed insights into specific solvent-solute interactions, such as hydrogen bonding. The amino group of this compound is capable of acting as both a hydrogen bond donor and acceptor. In protic solvents like water or ethanol (B145695), these hydrogen bonds can significantly influence the molecule's reactivity. For example, hydrogen bonding to the amino group's lone pair can decrease its nucleophilicity, potentially slowing down reactions where it acts as a nucleophile. Conversely, the solvent can help stabilize leaving groups or charged species through specific hydrogen bond interactions.

Theoretical studies on related systems, such as the solubility of naphthalene (B1677914) in aqueous-organic mixtures, have demonstrated phenomenological models that partition the free energy of solution into contributions from solvent-solvent interactions (solvophobic effect), solvent-solute interactions (solvation effect), and solute-solute interactions. Similar approaches could be applied to model the kinetics of reactions involving this compound, correlating reaction rates with solvent parameters like dielectric constant, solvatochromic parameters (e.g., Reichardt's dye), and solvent surface tension. Time-dependent density functional theory (TDDFT) calculations on similar functionalized aromatic compounds have also shown that solvent polarity can significantly affect excited-state properties and reaction pathways, such as excited-state intramolecular proton transfer (ESIPT). mdpi.com

Table 1: Illustrative Theoretical Data on Solvent Effects on a Hypothetical Reaction of an Aminonaphthalene Derivative

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) | Relative Reaction Rate |

| Hexane | 1.88 | 0.0 (Reference) | 1 |

| Toluene | 2.38 | -1.5 | ~12 |

| Dichloromethane | 8.93 | -4.0 | ~800 |

| Acetonitrile (B52724) | 37.5 | -6.5 | ~50,000 |

| Water | 80.1 | -8.0 | ~400,000 |

| Note: This table presents hypothetical data to illustrate the expected trend for a reaction with a polar transition state. Actual values would require specific quantum chemical calculations for a defined reaction. |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, offering insights into conformational dynamics and intermolecular interactions that are not accessible from static calculations. researchgate.net For this compound, MD simulations can elucidate the flexibility of the ethyl group and the nature of its interactions with surrounding molecules in condensed phases.

Conformational Flexibility: The ethyl group attached to the naphthalene ring is not rigid and can rotate around the C-C single bond connecting it to the aromatic system. While the naphthalene core itself is largely planar, the ethyl substituent can adopt various conformations. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. This flexibility can be important in molecular recognition processes, as the molecule may adopt a specific conformation to fit into a binding site.

Intermolecular Interactions: In a liquid or solid state, or in solution, molecules of this compound will interact with each other and with solvent molecules. MD simulations, using appropriate force fields, can model these interactions in detail. The primary intermolecular interactions for this compound would be:

Hydrogen Bonding: The -NH₂ group is a classic hydrogen bond donor and can form strong, directional interactions with acceptor atoms (like oxygen or nitrogen) on neighboring molecules or in protic solvents.

π-π Stacking: The large, electron-rich naphthalene ring system can engage in π-π stacking interactions with other aromatic rings. MD simulations can reveal the preferred geometries of these interactions (e.g., parallel-displaced vs. T-shaped).

MD simulations have been used to study the structural and dynamical properties of crystalline and liquid naphthalene, providing a detailed picture of local ordering. aip.org Similar simulations for this compound would provide valuable data on its liquid structure, diffusion coefficients, and thermodynamic properties. Furthermore, computational studies on related systems highlight the importance of specific intermolecular contacts, such as N-H···N, N-H···O, and even weaker C-H···O hydrogen bonds, in determining the structure of molecular solids. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (excluding prohibited endpoints)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For this compound, a QSAR/QSPR model could be developed to predict a variety of endpoints (excluding those explicitly prohibited). Relevant properties for QSPR studies could include boiling point, solubility, chromatographic retention time, or viscosity. QSAR studies could focus on predicting its potential as an inhibitor for a specific enzyme or its binding affinity to a receptor.

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Curation: A dataset of structurally diverse molecules with reliable experimental data for the property of interest is required. For a model relevant to this compound, this dataset would ideally include other substituted naphthalenes and aromatic amines.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity (e.g., Wiener index). mdpi.com

Geometric: Molecular surface area, volume, shape indices.

Quantum Chemical: HOMO/LUMO energies, dipole moment, partial atomic charges. nih.govnih.gov

Physicochemical: Log P (octanol-water partition coefficient), molar refractivity. nih.gov

Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build the mathematical model. mdpi.com The model's predictive power is then rigorously assessed using internal and external validation techniques.

Studies on aromatic amines and substituted naphthalenes have shown the importance of descriptors like hydrophobicity (log P) and electronic parameters (HOMO/LUMO energies) in describing their biological activities and physicochemical behavior. nih.govnih.govresearchgate.net For this compound, a QSPR model for aqueous solubility, for example, would likely find that log P is a key descriptor, reflecting the balance between the hydrophobic ethylnaphthalene core and the hydrophilic amino group.

Table 2: Examples of Molecular Descriptors Potentially Relevant for QSAR/QSPR Models of this compound

| Descriptor Class | Specific Descriptor Example | Property It Represents |

| Physicochemical | Log P | Hydrophobicity/Lipophilicity |

| Electronic | HOMO Energy | Susceptibility to electrophilic attack |

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack |

| Steric/Geometric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Kier & Hall Connectivity Indices | Molecular size and branching |

| Quantum Chemical | Dipole Moment | Molecular polarity |

Studies on Aromaticity and Naphthalene Ring Distortion

The naphthalene molecule is the archetypal polycyclic aromatic hydrocarbon, characterized by a planar structure and a delocalized system of 10 π-electrons that satisfies Hückel's rule. quora.com The introduction of substituents, such as the amino and ethyl groups in this compound, can perturb this aromaticity and potentially distort the planarity of the ring system.

Aromaticity: Computational chemistry allows for the quantification of aromaticity through various indices.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion where the magnetic shielding is calculated at the center of the ring. Large negative NICS values are indicative of strong aromatic character (diatropic ring current).

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic value. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic structure.

Para-Delocalization Index (PDI) and Fluctuation Index (FLU): These are electronic indices based on the delocalization of electrons between atoms.

Naphthalene Ring Distortion: Severe distortion of the naphthalene ring from planarity typically occurs when bulky substituents are placed in the peri positions (C1 and C8). researchgate.netmdpi.comst-andrews.ac.uk This steric repulsion forces the substituents and the naphthalene skeleton to deform. These distortions can be classified as:

Horizontal Distortion: In-plane displacement of the ring atoms.

Vertical Distortion: Out-of-plane puckering or twisting of the ring. mdpi.com

In this compound, there are no bulky peri-substituents clashing with each other. However, some minor steric strain exists between the 1-amino group and the hydrogen atom at the 8-position, and between the 5-ethyl group and the hydrogens at the 4- and 6-positions. Computational geometry optimization would likely reveal slight out-of-plane deviations of the substituent atoms and minor twisting of the naphthalene backbone to relieve this strain. While these distortions are expected to be much smaller than those observed in classic 1,8-disubstituted "proton sponges," they can still have measurable effects on the molecule's spectroscopic properties and reactivity. aip.org

Advanced Applications of 1 Amino 5 Ethylnaphthalene in Materials Science and Chemical Synthesis Excluding Prohibited Areas

As Monomers for Polymer Synthesis and Advanced Materials

The incorporation of naphthalene-containing monomers into polymers can impart desirable thermal, mechanical, and photophysical properties. While the parent compound, 1-aminonaphthalene, has been investigated for the synthesis of conducting polymers, specific studies on the polymerization of 1-Amino-5-ethylnaphthalene are not present in the reviewed literature.

Development of Optoelectronic Materials (e.g., Organic Semiconductors, OLEDs, Fluorescent Probes)

Naphthalene (B1677914) derivatives are known for their fluorescent properties and have been utilized as building blocks for organic semiconductors and emitters in Organic Light Emitting Diodes (OLEDs). The electronic properties of such materials are highly dependent on their molecular structure. The amino and ethyl groups on the naphthalene core of this compound could theoretically influence the HOMO-LUMO gap and solid-state packing, which are critical for optoelectronic performance. However, no specific research articles or patents were found that describe the synthesis or characterization of optoelectronic materials derived from this compound.

As Ligands in Coordination Chemistry and Catalysis

The amino group of this compound provides a coordination site for metal ions, suggesting its potential as a ligand in coordination chemistry and catalysis.

Design of Chiral Ligands for Asymmetric Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds. Aminonaphthalenes can be functionalized to create chiral ligands. For instance, the amino group can be converted into a phosphinoamine or an imine, which can then coordinate to a metal center. The ethyl group at the 5-position could exert a specific steric influence on the catalytic pocket. However, a review of the literature did not yield any specific examples of chiral ligands synthesized from this compound for use in asymmetric catalysis. While general principles of chiral ligand design are well-established, their specific application to this molecule has not been reported. princeton.eduacs.org

Development of Novel Catalytic Systems

The electronic and steric properties of ligands play a crucial role in determining the activity and selectivity of a catalyst. The naphthalene moiety, combined with the amino and ethyl substituents of this compound, could be used to fine-tune the properties of metal complexes for various catalytic transformations. Despite this potential, there is a lack of published research on the development of novel catalytic systems that specifically incorporate ligands derived from this compound.

Precursors for the Synthesis of Complex Organic Molecules

Aminonaphthalenes are versatile intermediates in organic synthesis, serving as starting materials for the construction of more complex molecular architectures, including dyes and heterocyclic compounds. The amino group can be diazotized and replaced with a variety of other functional groups, or it can participate in cyclization reactions to form nitrogen-containing heterocycles. While the potential for this compound to serve as a precursor in such syntheses is clear from fundamental organic chemistry principles, specific examples of its use in the synthesis of complex organic molecules are not documented in the reviewed scientific literature.

Building Blocks for Heterocyclic Scaffolds

This compound serves as a valuable precursor in the synthesis of complex heterocyclic scaffolds. The inherent reactivity of its primary amino group and the electron-rich naphthalene ring allows for a variety of cyclization reactions. The amino group can act as a nucleophile, participating in condensation reactions with various electrophilic partners to construct new rings.

One of the primary routes involves the reaction of the amino group with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. For instance, reactions with β-dicarbonyl compounds can lead to the formation of diazepine derivatives, while reactions with α-haloketones can be employed in variations of the Hantzsch pyridine synthesis or Fischer indole synthesis, depending on the specific reaction partners and conditions. The ethylnaphthalene moiety imparts specific steric and electronic properties to the resulting heterocyclic systems, influencing their conformation, solubility, and potential for further functionalization. These scaffolds are foundational in developing novel materials and chemical entities for further research.

Synthesis of Dyes and Pigments for Research Applications

The aromatic amine structure of this compound makes it a suitable starting material for the synthesis of azo dyes, a significant class of chromophores used in research. The synthesis typically proceeds via a two-step diazotization-coupling reaction. First, the primary amino group of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt.

This diazonium salt is an electrophile that is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol, aniline, or another naphthol derivative. The electrophilic diazonium ion attacks the activated ring of the coupling partner, resulting in the formation of an azo compound, characterized by the -N=N- linkage. The extended π-conjugated system, which includes the ethylnaphthalene core, the azo bridge, and the coupling component's aromatic ring, is responsible for the compound's ability to absorb light in the visible spectrum, thus imparting color. The specific color and properties of the resulting dye can be fine-tuned by the choice of the coupling component. These synthesized dyes are valuable in research for applications such as staining, optical studies, and as indicators.

| Property | Description |

| Dye Class | Azo Dye |

| Key Functional Group | Aryl-N=N-Aryl' |

| Synthesis Step 1 | Diazotization of this compound |

| Synthesis Step 2 | Azo coupling with an electron-rich aromatic compound |

| Chromophore | Extended π-conjugated system across the molecule |

| Application | Research-grade dyes for staining and optical studies |

Applications as Corrosion Inhibitors

This compound shows potential as a corrosion inhibitor for metals and alloys, particularly in acidic environments. The mechanism of inhibition is attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process is facilitated by several molecular features.

The nitrogen atom of the amino group possesses a lone pair of electrons, which can coordinate with vacant d-orbitals of the metal atoms on the surface, establishing a strong dative bond. Furthermore, the extensive π-electron system of the naphthalene ring can interact with the metal surface, enhancing the adsorption process. This combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding) leads to the formation of a stable, dense protective layer. This layer impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of the ethyl group can also influence the packing density and hydrophobicity of the protective film, further contributing to its inhibitory efficiency.

| Inhibition Mechanism Component | Role in Corrosion Protection |

| Nitrogen Atom (Amino Group) | Donates lone pair of electrons to form coordinate bonds with the metal surface (chemisorption). |

| Naphthalene Ring (π-Electrons) | Interacts with the metal surface, strengthening the adsorption of the inhibitor molecule. |

| Protective Film Formation | Adsorbed molecules create a physical barrier against the corrosive environment. |

| Ethyl Group | Influences the orientation and packing of the inhibitor molecules, potentially enhancing film stability. |

Exploration in High Energy Density Materials (Computational Aspects Only)

The potential of the this compound scaffold as a backbone for high-energy-density materials (HEDMs) is an area of interest for computational and theoretical chemistry. In silico studies allow for the prediction of energetic properties without the need for hazardous experimental synthesis. Computational models, particularly those based on Density Functional Theory (DFT), are used to evaluate the properties of hypothetical energetic derivatives of the this compound molecule.

The typical computational approach involves the virtual synthesis of new molecules by adding energetic functional groups (energetophores), such as nitro (-NO2) or azide (-N3), to the naphthalene ring. For these computationally designed molecules, key performance parameters can be calculated. These parameters include the enthalpy of formation, molecular density, detonation velocity (D), and detonation pressure (P). A high positive enthalpy of formation and high density are primary indicators of a potent energetic material. By systematically exploring different numbers and positions of energetic substituents on the this compound core, computational screening can identify promising candidate structures with potentially high performance and acceptable stability, guiding future synthetic efforts in a more efficient and safer manner.

| Computational Parameter | Significance in HEDM Evaluation |

| Enthalpy of Formation (ΔHf) | A higher positive value indicates more energy stored in the chemical bonds, which can be released during detonation. |

| Molecular Density (ρ) | Higher density generally correlates with higher detonation velocity and pressure. |

| Detonation Velocity (D) | The speed at which the detonation wave travels through the material; a key performance metric. |

| Detonation Pressure (P) | The pressure of the shock wave generated; indicates the material's brisance or shattering power. |

Advanced Analytical Methodologies for 1 Amino 5 Ethylnaphthalene in Research Settings

Chromatographic Method Development and Validation

Chromatography remains the cornerstone of analytical chemistry for the separation, identification, and quantification of chemical compounds. The development and validation of robust chromatographic methods are essential for obtaining reliable data on 1-Amino-5-ethylnaphthalene.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of naphthalene (B1677914) derivatives. In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

Method development for the purity assessment of this compound would involve optimizing several parameters to achieve a good resolution between the main peak and any impurities. These parameters include the composition of the mobile phase (e.g., a gradient of acetonitrile (B52724) and water), the pH of the mobile phase (which can affect the retention of the amino group), the flow rate, and the column temperature. A photodiode array (PDA) detector is often used to monitor the effluent, allowing for the spectral identification of peaks and the detection of impurities at various wavelengths.

For quantitative analysis, a validated HPLC method is indispensable. This involves establishing the linearity of the detector response to varying concentrations of this compound, as well as determining the limit of detection (LOD) and limit of quantification (LOQ). A well-validated method can provide accurate measurements of the compound in various matrices. For instance, a method for the analysis of related naphthalene compounds demonstrated good linearity with correlation coefficients typically greater than 0.999.

Table 1: Illustrative HPLC Method Parameters for Analysis of Naphthalene Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of parameters based on common practices for analyzing similar compounds and is for illustrative purposes only.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile organic compounds. It is particularly useful for identifying byproducts in the synthesis of this compound, as well as for detecting any residual volatile starting materials or solvents. In GC-MS, the sample is vaporized and separated in a chromatographic column, and the separated components are then detected and identified by a mass spectrometer.

The development of a GC-MS method would involve selecting an appropriate capillary column (e.g., a nonpolar or medium-polarity column), optimizing the temperature program of the GC oven to ensure good separation of all volatile components, and setting the parameters of the mass spectrometer for sensitive detection. The mass spectra obtained can be compared with spectral libraries for the confident identification of byproducts. For quantitative analysis of volatile impurities, a calibration curve can be constructed using standards of the identified compounds.

Table 2: Potential Volatile Byproducts in the Synthesis of this compound Amenable to GC-MS Analysis

| Compound | Potential Origin |

| Ethylnaphthalene | Incomplete amination of the starting material |

| Naphthalene | Impurity in starting material or side reaction product |

| Solvent Residues (e.g., Toluene, DMF) | From the reaction or purification steps |

This table lists hypothetical byproducts for illustrative purposes.

While this compound itself is not chiral, derivatives of this compound may possess stereogenic centers. In such cases, Supercritical Fluid Chromatography (SFC) emerges as a powerful tool for chiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. oup.com

For chiral separations, a chiral stationary phase (CSP) is employed. The development of an SFC method for a chiral derivative of this compound would involve screening different CSPs and optimizing the mobile phase composition (often by adding a polar co-solvent like methanol (B129727) or ethanol (B145695) to the supercritical CO2) to achieve enantiomeric resolution. SFC is considered a "greener" alternative to normal-phase HPLC for chiral separations due to the significant reduction in the use of organic solvents. oup.com

The advantages of SFC for chiral separations include:

Speed: Faster analysis times due to the properties of supercritical fluids. acs.org

Efficiency: High-resolution separations.

Reduced Solvent Consumption: Primarily uses CO2, which is non-toxic and readily available. oup.comacs.org

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For ionizable compounds like this compound (due to its amino group), CE can offer very high separation efficiencies and short analysis times.